1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a pyrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole with perchloric acid. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ethyl and methoxy groups.
4-Methoxy-2-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the pyrazolium ion.
1-Ethyl-3,5-diphenyl-1H-pyrazole: Lacks the methoxy group.
Uniqueness
1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
60613-85-6 |
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Molecular Formula |
C19H23ClN2O5 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-ethyl-4-methoxy-2-methyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C19H22N2O.ClHO4/c1-4-21-18(16-13-9-6-10-14-16)19(22-3)17(20(21)2)15-11-7-5-8-12-15;2-1(3,4)5/h5-14,17H,4H2,1-3H3;(H,2,3,4,5) |
InChI Key |
IKWAYWAUKQWNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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